molecular formula C18H19N3O5S B1668874 Cefprozil CAS No. 92665-29-7

Cefprozil

Cat. No.: B1668874
CAS No.: 92665-29-7
M. Wt: 389.4 g/mol
InChI Key: WDLWHQDACQUCJR-JQAPWBFTSA-N
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Description

Cefprozil is a cephalosporin antibiotic used to treat bacterial infections in many different parts of the body . It belongs to the class of medicines known as cephalosporin antibiotics . It works by killing bacteria or preventing their growth .


Synthesis Analysis

One-pot synthesis of this compound was successfully conducted via a two-step enzymatic transformation catalysed by immobilized penicillin acylase from E. coli . Another method involves forming DMF salt of this compound by reaction of 7-APCA alkaline solution and the mixed anhydride .


Molecular Structure Analysis

This compound has a molecular formula of C18H19N3O5S . It has prop-1-enyl and ®-2-amino-2-(4-hydroxyphenyl)acetamido groups at positions 3 and 7, respectively, of the cephem skeleton .


Chemical Reactions Analysis

Analytical methods have been developed using chromatography for determination of this compound in pharmaceutical drug formulations .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 389.4 g/mol . It is a semi-synthetic, second-generation cephalosporin .

Mechanism of Action

Target of Action

Cefprozil, like other beta-lactam antibiotics, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival.

Mode of Action

This compound inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This binding interrupts the final transpeptidation step of peptidoglycan synthesis, leading to bacterial cell lysis and death .

Pharmacokinetics

This compound exhibits linear pharmacokinetics relative to dose size . After oral administration of a 500 mg dose, maximal plasma concentrations of approximately 10 mg/L are achieved 1-2 hours post-administration . Approximately 94% of the dose is absorbed, and 60%-70% is excreted in the urine as unchanged drug . The half-life of this compound is approximately 1.3 hours .

Result of Action

The primary result of this compound’s action is the death of susceptible bacteria. By inhibiting the synthesis of the bacterial cell wall, this compound causes bacterial cell lysis and death . This results in the clearance of bacterial infections, including pharyngitis, tonsillitis, otitis media, and uncomplicated skin infections .

Action Environment

This compound is an oral second-generation semi-synthetic cephalosporin, possessing a broad spectrum of antimicrobial activity . It is used in various environments to treat a range of bacterial infections. The efficacy and stability of this compound can be influenced by factors such as the presence of other medications, patient’s health status, and specific characteristics of the infection site. For instance, this compound has been shown to be effective under both fasted and fed conditions .

Safety and Hazards

Cefprozil should be handled with personal protective equipment/face protection . It should not be ingested or inhaled, and contact with skin, eyes, or clothing should be avoided .

Future Directions

While cefprozil has been extensively used in clinics, pharmacokinetic information on this compound is still very limited . Future research could focus on establishing accurate population pharmacokinetics models of this compound .

Biochemical Analysis

Biochemical Properties

Cefprozil functions by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the third and final stage of bacterial cell wall synthesis . This inhibition leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . This compound interacts with enzymes like transpeptidases, which are crucial for cross-linking peptidoglycan chains in the bacterial cell wall .

Cellular Effects

This compound exerts its effects on bacterial cells by disrupting cell wall synthesis, leading to cell lysis and death . This disruption affects various cellular processes, including cell signaling pathways and gene expression. By inhibiting cell wall synthesis, this compound prevents bacteria from maintaining their structural integrity, leading to cell death . This antibiotic does not significantly affect human cells as they lack cell walls, making it a targeted treatment for bacterial infections .

Molecular Mechanism

At the molecular level, this compound binds to penicillin-binding proteins (PBPs) within the bacterial cell wall . This binding inhibits the transpeptidation step of peptidoglycan synthesis, which is essential for bacterial cell wall integrity . The inhibition of PBPs prevents the cross-linking of peptidoglycan chains, leading to weakened cell walls and eventual cell lysis . This compound’s bactericidal action is primarily due to its ability to interfere with cell wall synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and effectiveness over time. It is absorbed well when administered orally, with a bioavailability of approximately 95% . The half-life of this compound is around 1.3 hours, and it is primarily excreted unchanged in the urine . Long-term studies have shown that this compound maintains its antibacterial activity without significant degradation . Resistance can develop over time, necessitating careful monitoring and appropriate use .

Dosage Effects in Animal Models

In animal models, this compound has been studied for its dosage effects. Single doses of up to 5000 mg/kg in rats and mice did not result in mortality or significant toxicity . Higher doses in cynomolgus monkeys caused diarrhea and loss of appetite . The therapeutic dosage range for this compound varies depending on the type and severity of the infection, with typical doses ranging from 250 mg to 500 mg administered twice daily .

Metabolic Pathways

This compound is primarily excreted unchanged in the urine, indicating minimal metabolism . It does not undergo significant hepatic metabolism, and its elimination is mainly through renal excretion . The drug’s pharmacokinetics suggest that it is efficiently cleared from the body, with a steady-state volume of distribution of approximately 0.23 L/kg .

Transport and Distribution

This compound is well-absorbed when administered orally, with peak plasma concentrations reached within 1.5 hours . It is distributed throughout the body, with a protein binding rate of approximately 36% . The drug is primarily localized in the extracellular fluid, where it exerts its antibacterial effects . This compound’s distribution is influenced by its hydrophilic nature, allowing it to penetrate tissues and fluids effectively .

Subcellular Localization

This compound does not target specific subcellular compartments within bacterial cells but rather acts on the bacterial cell wall . Its primary site of action is the bacterial cell membrane, where it binds to penicillin-binding proteins . This binding inhibits cell wall synthesis, leading to cell lysis and death . This compound’s activity is not dependent on subcellular localization but rather on its ability to reach and bind to its target proteins within the bacterial cell wall .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Cefprozil involves the conversion of 7-aminocephalosporanic acid to the final product via a series of chemical reactions.", "Starting Materials": [ "7-aminocephalosporanic acid", "Chloroacetyl chloride", "Triethylamine", "Tetra-n-butylammonium fluoride", "Methanol", "Acetic anhydride", "Hydrogen peroxide", "Sodium hydroxide", "Cefaclor" ], "Reaction": [ "7-aminocephalosporanic acid is reacted with chloroacetyl chloride and triethylamine to form the intermediate, 7-(2-chloroacetamido)cephalosporanic acid.", "The intermediate is then treated with tetra-n-butylammonium fluoride in methanol to obtain the corresponding 7-(2-hydroxyacetamido)cephalosporanic acid.", "The 7-(2-hydroxyacetamido)cephalosporanic acid is then acetylated with acetic anhydride to form 7-(2-acetoxyacetamido)cephalosporanic acid.", "The acetylated intermediate is then oxidized with hydrogen peroxide and sodium hydroxide to yield the final product, Cefprozil.", "Cefprozil can also be synthesized from Cefaclor via a similar series of reactions, starting with the conversion of Cefaclor to 7-aminocephalosporanic acid." ] }

Cefprozil, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cefprozil interferes with an autolysin inhibitor.

CAS No.

92665-29-7

Molecular Formula

C18H19N3O5S

Molecular Weight

389.4 g/mol

IUPAC Name

(6S,7S)-7-[[(2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2+/t12-,13-,17-/m0/s1

InChI Key

WDLWHQDACQUCJR-JQAPWBFTSA-N

Isomeric SMILES

C/C=C/C1=C(N2[C@H]([C@H](C2=O)NC(=O)[C@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O

SMILES

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O

Canonical SMILES

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O

Appearance

Solid powder

melting_point

218-225 °C

92676-86-3
92665-29-7

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

7-(2-amino-2-(4-hydroxyphenyl)acetamido)-3-(propenyl)-3-cephem-4-carboxylic acid monohydrate
7-(2-amino-2-(p-hydroxyphenyl)acetamido)-8-oxo-3-(1-propenyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
Arzimol
BMY 28100
BMY-28100
Brisoral
cefprozil
cefprozil monohydrate
Cefzil
Procef

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Cefprozil?

A1: this compound is a second-generation cephalosporin antibiotic. Like other β-lactam antibiotics, it exerts its bactericidal effect by interfering with bacterial cell wall synthesis. [, , ] Specifically, this compound binds to penicillin-binding proteins (PBPs), which are enzymes crucial for the final cross-linking steps of peptidoglycan synthesis. [] This disruption weakens the cell wall, ultimately leading to bacterial cell lysis and death. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C18H19N3O5S and a molecular weight of 389.43 g/mol. [, , ]

Q3: Does this compound exist as different isomers?

A3: Yes, this compound exists as two diastereomers, cis-Cefprozil and trans-Cefprozil. The cis isomer constitutes approximately 90% of the drug and exhibits greater antimicrobial activity compared to the trans isomer. [, , , , ]

Q4: How is this compound absorbed and distributed in the body?

A4: this compound is well absorbed after oral administration, with an absolute bioavailability of approximately 90%. [] The presence of food does not significantly affect the extent of absorption, although it may slightly delay the time to reach peak plasma concentration (Tmax). [, ] this compound demonstrates good tissue penetration, including into skin blister fluid [], tonsillar and adenoidal tissues [], middle ear fluid [], and maxillary sinuses. []

Q5: What is the elimination half-life of this compound?

A5: this compound exhibits a relatively long elimination half-life of approximately 1.3 hours, which supports twice-daily dosing. [, , ] This distinguishes it from other second-generation cephalosporins like Cefaclor, which has a shorter half-life and requires more frequent dosing. [, ]

Q6: How is this compound eliminated from the body?

A6: this compound is primarily excreted unchanged in urine, with renal clearance accounting for a significant portion of its elimination. [, , ] Probenecid, a drug that inhibits renal tubular secretion, has been shown to significantly decrease the renal clearance and prolong the elimination half-life of this compound, indicating that tubular secretion plays a role in its elimination. []

Q7: What types of infections is this compound typically used to treat?

A7: this compound is commonly used to treat a variety of bacterial infections, particularly those affecting the respiratory tract, skin, and urinary tract. This includes otitis media, sinusitis, pharyngitis, tonsillitis, bronchitis, skin and skin structure infections, and urinary tract infections. [, , , ]

Q8: How does the efficacy of this compound compare to other antibiotics?

A8: Clinical trials have shown that this compound demonstrates comparable or superior efficacy to other commonly prescribed antibiotics for similar indications. For instance, it exhibits similar efficacy to penicillin for treating streptococcal tonsillopharyngitis [], comparable or better efficacy compared to amoxicillin/clavulanate, cefixime, and cefaclor for acute otitis media [], and improved eradication rates compared to penicillin for persistent group A beta-hemolytic streptococci pharyngeal colonization. []

Q9: Does this compound have activity against penicillin-resistant Streptococcus pneumoniae?

A9: While this compound exhibits good activity against penicillin-susceptible Streptococcus pneumoniae, it shows limited efficacy against penicillin-resistant strains. [, ] This highlights the importance of susceptibility testing to guide appropriate antibiotic selection.

Q10: What is the safety profile of this compound?

A10: this compound is generally well-tolerated, with a low incidence of adverse events. [, ]

Q11: Are there any known drug interactions with this compound?

A11: Probenecid has been shown to interact with this compound by inhibiting its renal tubular secretion, thereby increasing its serum concentrations and prolonging its half-life. []

Q12: Are there any known resistance mechanisms to this compound?

A12: Bacteria can develop resistance to this compound through mechanisms such as modification of penicillin-binding proteins, decreased permeability of the bacterial cell wall to this compound, and efflux pumps that remove the antibiotic from the bacterial cell. [] Resistance to this compound has been observed in some strains of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. [, ]

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